1-(Aminomethyl)-4,4-dimethylcycloheptan-1-ol hydrochloride
Overview
Description
1-(Aminomethyl)-4,4-dimethylcycloheptan-1-ol hydrochloride is a chemical compound with a unique structure that includes an aminomethyl group and a cycloheptanol ring
Preparation Methods
The synthesis of 1-(Aminomethyl)-4,4-dimethylcycloheptan-1-ol hydrochloride typically involves several steps. One common method includes the reaction of a cycloheptanone derivative with formaldehyde and a primary amine in the presence of an acid catalyst, such as hydrochloric acid. The reaction is carried out at temperatures ranging from 0° to 50°C, with optimal conditions being around 10° to 25°C . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity.
Chemical Reactions Analysis
1-(Aminomethyl)-4,4-dimethylcycloheptan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(Aminomethyl)-4,4-dimethylcycloheptan-1-ol hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(Aminomethyl)-4,4-dimethylcycloheptan-1-ol hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The aminomethyl group can interact with enzymes and receptors, influencing various biochemical processes. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-(Aminomethyl)-4,4-dimethylcycloheptan-1-ol hydrochloride can be compared with other similar compounds, such as:
1-Aminomethyl-1-cyclohexanol hydrochloride: This compound has a similar structure but with a cyclohexanol ring instead of a cycloheptanol ring.
Aminomethyl propanol: This compound has a similar aminomethyl group but with a different backbone structure.
The uniqueness of this compound lies in its specific ring structure and the presence of the aminomethyl group, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(aminomethyl)-4,4-dimethylcycloheptan-1-ol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO.ClH/c1-9(2)4-3-5-10(12,8-11)7-6-9;/h12H,3-8,11H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPHDDEDRBPCBAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC(CC1)(CN)O)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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